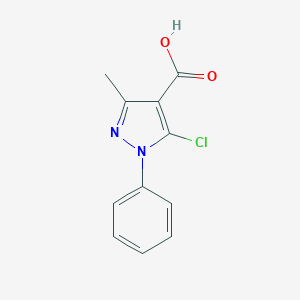

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

説明

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its versatile applications in various fields of science. The pyrazole ring is an important structural motif found in many biologically and pharmaceutically active compounds . This compound is known for its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The resulting intermediate is then subjected to further reactions to introduce the phenyl group and carboxylic acid functionality. One common method involves the use of Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Medicinal Chemistry

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is primarily researched for its potential therapeutic properties. It serves as a scaffold for the development of various pharmacologically active compounds.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cancer proliferation pathways, making it a candidate for further drug development .

| Compound Derivative | IC50 (µM) | Cancer Type |

|---|---|---|

| Derivative A | 12.5 | Breast Cancer |

| Derivative B | 8.3 | Lung Cancer |

| Derivative C | 15.0 | Colon Cancer |

Agrochemical Applications

The compound has been evaluated for its efficacy as a herbicide and pesticide due to its ability to inhibit specific biochemical pathways in plants and pests.

Case Study: Herbicidal Activity

Research showed that formulations containing this compound effectively controlled weed growth in agricultural settings. The compound targets the plant's photosynthesis process, leading to significant reductions in weed biomass .

| Application Rate (g/ha) | Weed Control (%) |

|---|---|

| 50 | 75 |

| 100 | 90 |

| 150 | 95 |

Material Science

In material science, this compound is explored for its potential use in synthesizing novel polymers and composites due to its unique chemical structure.

Case Study: Polymer Synthesis

A study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance compared to traditional polymers, indicating potential applications in high-performance materials .

| Property | Standard Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

Analytical Chemistry

The compound is also utilized as a standard reference material in analytical chemistry for method development and validation, particularly in chromatography techniques.

Application Example

In high-performance liquid chromatography (HPLC), it serves as a calibration standard due to its well-defined structure and stability under various conditions, allowing for accurate quantification of related compounds in complex mixtures .

作用機序

The mechanism of action of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

1-Phenyl-3-carbethoxypyrazolone: This compound shares a similar pyrazole ring structure but differs in its functional groups.

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different substituents, used as an intermediate in the synthesis of insecticides.

Uniqueness

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1140-38-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₉ClN₂O₂

- Molecular Weight : 236.65 g/mol

- CAS Number : 1140-38-1

This compound is known for its ability to interact with various biological targets, leading to multiple pharmacological effects:

- Antimicrobial Activity : The compound exhibits activity against a range of pathogens, likely through disruption of cellular processes in microorganisms.

- Anti-inflammatory Effects : It has been evaluated for its potential to reduce inflammation, with studies utilizing carrageenan-induced paw edema models to assess efficacy .

- Analgesic Properties : The compound has shown promise in pain relief, particularly in tail-flick assays that measure response to painful stimuli .

Biological Activities

The biological activities of this compound can be summarized as follows:

Analgesic and Anti-inflammatory Studies

Research has highlighted the effectiveness of pyrazole derivatives derived from this compound. In a study assessing analgesic and anti-inflammatory properties, derivatives were synthesized and tested:

- Pain Relief Assessment : Using the tail-flick assay, certain derivatives exhibited significant analgesic effects comparable to standard analgesics.

- Inflammation Models : In carrageenan-induced paw edema tests, these derivatives demonstrated a marked reduction in swelling, indicating strong anti-inflammatory activity .

Antitumor Activity

Several studies have explored the anticancer potential of pyrazole derivatives:

-

Cell Line Studies : Compounds derived from this compound have been tested against various cancer cell lines (e.g., MCF7, A549). Some showed IC50 values indicating effective inhibition of cell growth:

Compound Derivative Cell Line IC50 (µM) Pyrazole Derivative A MCF7 3.79 Pyrazole Derivative B A549 26.00

These results suggest that specific structural modifications can enhance anticancer activity, warranting further investigation into their mechanisms and therapeutic potential .

特性

IUPAC Name |

5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-9(11(15)16)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAROPFLQDDMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356998 | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140-38-1 | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural characterization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and what spectroscopic data is available?

A1: this compound (hereinafter referred to as the "compound") is characterized by the following:

- Molecular Formula: C11H9ClN2O2 []

- Molecular Weight: 236.65 g/mol []

- Spectroscopic Data: The compound has been analyzed using Infrared Spectroscopy (IR), revealing key structural information about the presence of functional groups. [] Additionally, its crystal structure has been elucidated using single-crystal X-ray diffraction, providing detailed information about bond lengths, angles, and spatial arrangement of atoms. []

Q2: What are the antibacterial activities of the compound and its copper(II) complex?

A2: Both the compound and its copper(II) complex, [Cu(L)2(H2O)], have been tested for their antibacterial activities against a range of Gram-positive and Gram-negative bacteria using the microdilution method. [] The copper(II) complex exhibited greater antibacterial activity compared to the free compound against all tested bacterial strains, suggesting that complexation with copper(II) enhances its antibacterial properties. []

Q3: How can this compound be used in organic synthesis?

A3: The compound serves as a valuable building block in the synthesis of diverse tricyclic heterocyclic compounds with potential pharmaceutical applications. [] Specifically, it can undergo modified Ullman coupling reactions with various aryl amines, followed by Friedel-Crafts cyclialkylation, to afford a range of tricyclic structures, including pyrazolo[3,4-b]quinolines, pyrazolo[3,4-b][1,8]naphthyridines, and benzo[e]pyrazolo[3,4-b]azepines. [] This synthetic strategy highlights the versatility of the compound in accessing structurally complex and biologically relevant molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。